molecular formula C20H24N2O B5133855 1-(4-methylbenzoyl)-4-(2-phenylethyl)piperazine

1-(4-methylbenzoyl)-4-(2-phenylethyl)piperazine

Cat. No. B5133855
M. Wt: 308.4 g/mol
InChI Key: SBEJERLKOWJOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzoyl)-4-(2-phenylethyl)piperazine, also known as 4-Methylpiperazine-1-carbonyl-4'-phenyl-2-piperidine (MPPP), is a synthetic compound that belongs to the class of piperazine derivatives. MPPP is a psychoactive drug that has been used as a recreational drug due to its stimulant and euphoric effects. However, due to its potential for abuse and addiction, MPPP is a controlled substance in many countries.

Mechanism of Action

MPPP inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the brain, which leads to the stimulation of the reward pathway. This pathway is responsible for the feelings of pleasure and euphoria that are associated with drug use.
Biochemical and Physiological Effects:
MPPP has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

MPPP has been used in laboratory experiments to study its effects on the central nervous system. It has been found to be a useful tool for studying dopamine reuptake inhibition and its effects on behavior. However, due to its potential for abuse and addiction, it is important to use caution when working with MPPP in the laboratory.

Future Directions

There are several future directions for research on MPPP. One area of interest is the development of new drugs that target the dopamine transporter protein. These drugs could be used to treat a variety of psychiatric and neurological disorders, including depression, addiction, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing MPPP that are more efficient and environmentally friendly. Finally, more research is needed to understand the long-term effects of MPPP on the brain and behavior.

Synthesis Methods

MPPP can be synthesized by reacting 4-methylbenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure MPPP.

Scientific Research Applications

MPPP has been used in scientific research to study its mechanism of action and its effects on the central nervous system. MPPP has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

(4-methylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17-7-9-19(10-8-17)20(23)22-15-13-21(14-16-22)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEJERLKOWJOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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